molecular formula C13H15NO4 B8677426 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde

3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde

Cat. No. B8677426
M. Wt: 249.26 g/mol
InChI Key: YZAHUZSKFGCQJN-UHFFFAOYSA-N
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Patent
US05958929

Procedure details

3-(Carboxymethoxy)benzaldehyde (1.63 g, 9.05 mmol) was dissolved in p-dioxane (20 ml) and cooled in an ice bath and then N,N'-carbonyldiimidazole (1.9 g) was added in one portion. The reaction mixture was stirred for 30 minutes, then morpholine (0.8 ml) was added and the mixture was warmed to room temperature and stirred until the reaction was complete. The solvent was removed in vacuo, the residue was partitioned between CHCl3 (100 ml) and 2N HCl (75 ml), the layers were separated, and the aqueous layer was extracted with CHCl3 (2×75 ml). The organic layers were combined, dried over MgSO4 and stripped to afford an oil which was combined with the product from a similar experimental run and purified by column chromatography on silica gel eluting with chloroform to afford 2.1 g of 3-[4-morpholinylcarbonylmethoxy]benzaldehyde.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH:9]=[O:10])([OH:3])=O.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>O1CCOCC1>[N:14]1([C:1]([CH2:4][O:5][C:6]2[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=2)[CH:9]=[O:10])=[O:3])[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
C(=O)(O)COC=1C=C(C=O)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
N,N'-carbonyldiimidazole
Quantity
1.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirred until the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between CHCl3 (100 ml) and 2N HCl (75 ml)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CHCl3 (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
to afford an oil which
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel eluting with chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCOCC1)C(=O)COC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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